molecular formula C11H10N2O2 B2949872 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 329695-60-5

3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2949872
CAS No.: 329695-60-5
M. Wt: 202.213
InChI Key: VLOWMTZTVZIWML-UHFFFAOYSA-N
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Description

3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (Molecular Formula: C 11 H 10 N 2 O 2 , Molecular Weight: 202.21 g/mol) is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features the 3-azabicyclo[3.1.0]hexane core, a structure of significant interest in drug discovery due to its potential for creating novel bioactive molecules . The 4-pyridinylmethyl substitution makes it a versatile building block for developing targeted therapies. The 3-azabicyclo[3.1.0]hexane pharmacophore is a privileged structure in CNS (Central Nervous System) drug development. Scientific literature indicates that derivatives of this core structure have been investigated as potent triple reuptake inhibitors, affecting neurotransmitters like serotonin, norepinephrine, and dopamine, making them relevant for the research of antidepressant agents . Furthermore, closely related 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones have demonstrated potent inhibitory activity against human placental aromatase, a key enzyme in estrogen biosynthesis, suggesting potential applications in endocrine therapy research for hormone-dependent conditions . The structural rigidity of the bicyclic system provides a defined three-dimensional geometry for exploring receptor-ligand interactions. This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-5-9(8)11(15)13(10)6-7-1-3-12-4-2-7/h1-4,8-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOWMTZTVZIWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, which allow for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3-azabicyclo[3.1.0]hexane-2,4-dione core is a versatile pharmacophore. Substitutions at the 3-position significantly influence biological activity, selectivity, and therapeutic applications. Below is a detailed comparison with key analogs:

Aromatase Inhibitors
Compound Name Substituent at 3-Position Aromatase Inhibition (Ki) Selectivity vs. CSCC Enzyme Key Findings
Aminoglutethimide (AG) 3-(4-Aminophenyl)ethyl 1.8 µM Low Clinically used but limited selectivity .
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a) None (unsubstituted) 1.2 µM High Slightly more potent than AG; no CSCC inhibition .
3-Butyl derivative (9e) Butyl 0.015 µM High ~100-fold more potent than AG; selective for aromatase .
3-Cyclohexylmethyl derivative (1h) Cyclohexylmethyl Not reported High >140-fold more potent than AG; 1R-(+)-enantiomer is active .

Key Observations :

  • Substitution Enhances Potency : Alkyl or cycloalkyl substitutions (e.g., butyl, cyclohexylmethyl) drastically improve aromatase inhibition compared to AG or unsubstituted analogs .
  • Stereochemistry Matters : The 1R-(+)-enantiomer of 1h is responsible for activity, highlighting the role of chirality .
Fungicidal Agents
Compound Name Substituent at 3-Position Application Key Features
Procymidone 3,5-Dichlorophenyl + 1,5-dimethyl Fungicide Controls fungal diseases in crops; binds androgen receptors in rodents .
3-(3-Chlorophenyl)-1,5-dimethyl derivative 3-Chlorophenyl + 1,5-dimethyl Research tool Used to study endocrine disruption via androgen receptor binding .

Key Observations :

  • Halogenated Aryl Groups : Dichlorophenyl or chlorophenyl substitutions confer fungicidal activity but may pose endocrine-disrupting risks .
  • Divergent Applications : Unlike aromatase inhibitors, these derivatives are agrochemicals, emphasizing the scaffold’s versatility .
Non-Therapeutic Derivatives
Compound Name Substituent at 3-Position Application Key Features
3-Benzyl derivative Benzyl Synthetic intermediate Used in RBP4 antagonist synthesis; molecular weight = 201.22 .
6,6-Dimethyl derivative 6,6-Dimethyl Chemical reagent Solid with 98% purity; used in material science .

Key Observations :

  • Structural Flexibility : Neutral substituents (e.g., benzyl, dimethyl) enable applications in drug discovery and material science .

Structural and Physicochemical Comparisons

Molecular Properties
Compound Name Molecular Weight Purity Physical Form
3-Benzyl derivative 201.22 Not reported Solid
6,6-Dimethyl derivative 139.15 98% Solid
Procymidone 284.14 Not reported Solid

Key Observations :

  • Lower molecular weight derivatives (e.g., 6,6-dimethyl) may offer better solubility for formulation .
  • Higher molecular weight analogs (e.g., procymidone) are associated with agrochemical stability .

Biological Activity

The compound 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a member of the azabicyclo[3.1.0]hexane family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₁N₃O₂
  • Molecular Weight : 201.22 g/mol

The compound features a bicyclic structure with a pyridine moiety, which is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azabicyclo[3.1.0]hexane derivatives, including this compound. Research indicates that these compounds exhibit cytostatic effects on various cancer cell lines.

Case Study: Cytotoxicity in 3T3 Cells

A study investigated the impact of several azabicyclo[3.1.0]hexane derivatives on 3T3-SV40 cells, revealing significant cytostatic activity:

  • Control Group : 2% dead cells
  • After Treatment with Compound :
    • Growth Inhibition : Up to 2.4 times compared to controls
    • Cell Cycle Arrest : The percentage of cells in the S phase decreased significantly (from 60.9% in control to as low as 15.7% after treatment) .

This suggests that the compound effectively inhibits cell proliferation by inducing cell cycle arrest.

Modulation of Dopamine Receptors

Another area of interest is the modulation of dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders:

  • Mechanism : The compound acts as an antagonist/inhibitor at D3 receptors, potentially offering therapeutic benefits for conditions like schizophrenia and Parkinson's disease .

Plant Sterilization Effects

Interestingly, derivatives of azabicyclo[3.1.0]hexanes have been studied for their ability to sterilize male anthers in plants, particularly in small grain cereals . This highlights their potential utility beyond human health applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityGrowth inhibition in 3T3-SV40 cells (up to 2.4x)
Cell Cycle ArrestDecreased S phase cells from 60.9% to 15.7%
Dopamine ModulationAntagonistic effect on D3 receptors
Plant SterilizationEffective in male anther sterilization

Q & A

Q. Q1. What are the primary synthetic routes to access 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives, and how do reaction conditions influence product yields?

Methodological Answer: The synthesis of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives typically involves cyclopropanation strategies. Key methods include:

  • Copper-mediated cyclopropanation : N-allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr under aerobic conditions or CuBr₂/PhIO₂ systems, achieving moderate to high yields (e.g., 50–80%) .
  • Palladium-catalyzed pathways : Allene substrates react with Pd(0) catalysts (e.g., Pd₂(dba)₃·CHCl₃) to form bicyclic frameworks stereoselectively (yields: 60–85%) .
  • Enantioselective C-H functionalization : Diazaphospholane ligands enable Pd(0)-catalyzed cyclopropane C-H activation with trifluoroacetimidoyl chlorides, yielding enantiomerically enriched products (ee >90%) .

Critical factors : Reaction time, temperature, and ligand choice significantly impact stereoselectivity and yield. For example, NaBH₃CN reduction in acetic acid selectively reduces unsaturated intermediates to saturated bicyclic structures .

Q. Q2. How can structural characterization of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives be optimized using spectroscopic techniques?

Methodological Answer: Key analytical approaches include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions via characteristic shifts (e.g., cyclopropane protons at δ 1.5–2.5 ppm; dione carbonyls at δ 170–180 ppm) .
    • NOESY experiments confirm stereochemistry in enantioselective syntheses .
  • X-ray crystallography : Resolves absolute configurations, as demonstrated for 1-(4-aminophenyl)-3-cyclohexylmethyl derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for chiral analogs .

Best practices : Combine multiple techniques to resolve ambiguities, particularly for diastereomers or regioisomers.

Advanced Research Questions

Q. Q3. How does the substitution pattern on the 3-azabicyclo[3.1.0]hexane-2,4-dione core influence aromatase inhibition potency and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Alkyl chain length : 3-Butyl and 3-pentyl substituents (e.g., compounds 9e and 9f ) enhance aromatase inhibition (Kᵢ = 15–20 nM) compared to shorter chains (Kᵢ = 180 nM for aminoglutethimide) .
  • Stereochemistry : The 1R-(+)-enantiomer of 3-cyclohexylmethyl derivatives exhibits >140-fold higher activity than the 1S-(-)-form .
  • Amino group positioning : Para-substitution on the phenyl ring is critical; relocation or alkylation of the amino group abolishes activity .

Experimental validation : Use placental microsomal assays to measure Kᵢ and generate Type II difference spectra to confirm enzyme binding .

Q. Q4. What strategies address contradictory data between in vitro aromatase inhibition and in vivo efficacy for bicyclic dione derivatives?

Methodological Answer: Contradictions often arise due to metabolic instability or poor bioavailability. Mitigation strategies include:

  • Prodrug design : Esterification of amino groups (e.g., FCE24328) improves solubility and sustained release .
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tagged compounds) .
  • Metabolite identification : LC-MS/MS analysis identifies active metabolites, as seen in studies of DOV 21,947 (Amitifadine) .

Case study : FCE24786 (N-cyclohexyl-2-(4-aminophenyl)propanamide) showed improved in vivo stability over its parent dione derivative .

Q. Q5. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane-2,4-diones be scaled for preclinical studies while maintaining optical purity?

Methodological Answer:

  • Ligand optimization : Bench-stable diazaphospholane ligands enable gram-scale Pd(0)-catalyzed C-H functionalization with minimal enantiomer erosion (ee retention >95%) .
  • Chiral chromatography : Use simulated moving bed (SMB) techniques for large-scale separation of enantiomers, as applied to 1h derivatives .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates (e.g., tert-butyl carbamate-protected amines) to enhance enantiomeric excess .

Quality control : Regularly verify optical purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Q6. What computational tools predict the binding mode of 3-azabicyclo[3.1.0]hexane-2,4-diones to aromatase, and how can these inform analog design?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with aromatase’s heme-binding pocket. Key interactions include:
    • Hydrogen bonding between the dione carbonyl and Arg115.
    • Hydrophobic contacts between alkyl substituents and Leu477 .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify rigid analogs with reduced conformational flexibility .
  • QSAR models : Train models on Kᵢ data (pIC₅₀ = −log Kᵢ) to prioritize substituents with predicted IC₅₀ < 50 nM .

Validation : Correlate computational predictions with enzyme kinetics (e.g., Lineweaver-Burk plots) .

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